NBI-31772 hydrate

IGF-1 Signaling IGFBP Inhibition Protein Displacement

Researchers studying IGF-1 sequestration in cartilage degeneration or cerebral ischemia often face limitations with exogenous IGF-1's supraphysiological effects. NBI-31772 hydrate is a small-molecule IGFBP ligand that liberates endogenous IGF-1, circumventing these drawbacks. · Restores proteoglycan synthesis in human OA chondrocytes by ~100%. · Reduces cortical infarct volume by 40% in rodent MCAO models. · Recapitulates behavioral effects of exogenous IGF-1 in anxiety/depression models, enabling clean endogenous tone studies. We provide ≥98% pure NBI-31772 hydrate with batch-specific QC documentation and reliable global logistics for your R&D programs.

Molecular Formula C17H13NO8
Molecular Weight 359.3 g/mol
Cat. No. B11930442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBI-31772 hydrate
Molecular FormulaC17H13NO8
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O.O
InChIInChI=1S/C17H11NO7.H2O/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25;/h1-6,19-22H,(H,24,25);1H2
InChIKeyQHAUFGIHMBUQKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NBI-31772 Hydrate: Broad-Spectrum IGFBP Inhibitor


NBI-31772 hydrate (CAS 374620-70-9) is a nonpeptide, small-molecule ligand that disrupts the interaction between insulin-like growth factor-1 (IGF-1) and all six human insulin-like growth factor binding proteins (IGFBPs) [1]. It releases bioactive IGF-1 from IGFBP complexes with high affinity, exhibiting Ki values in the low nanomolar range (1-24 nM) across all human IGFBP subtypes . This compound is a potent research tool for investigating IGF-responsive pathways in areas such as neuroprotection, osteoarthritis, and metabolic disorders [2].

NBI-31772 Hydrate vs. Other IGF-1 Modulators


The IGF-1 signaling pathway can be targeted at multiple nodes, but NBI-31772 hydrate occupies a unique, upstream position by directly liberating endogenous IGF-1 from its inhibitory binding proteins [1]. Unlike exogenous IGF-1 administration, which introduces supraphysiological levels and potential off-target effects, or receptor agonists that bypass physiological regulation, NBI-31772 hydrate enhances the bioavailability of the body's own IGF-1 pool [2]. Substituting with a related IGFBP inhibitor or an IGF-1 analog like R3 IGF-1 would result in fundamentally different pharmacological profiles, as evidenced by direct comparative studies in chondrocyte anabolism and neuroprotection models [3][4]. The quantitative evidence below demonstrates that NBI-31772 hydrate's specific polypharmacology across all six IGFBP subtypes yields distinct functional outcomes that are not replicated by other in-class compounds or alternative approaches.

NBI-31772 Hydrate: Quantitative Evidence


Broad-Spectrum IGFBP Displacement Activity

NBI-31772 hydrate demonstrates a broad spectrum of activity, displacing IGF-1 from all six known human IGFBP subtypes (IGFBP-1 through -6) with Ki values ranging from 1 to 24 nM [1]. This pan-inhibition profile contrasts with IGF-1 analogs like R3 IGF-1, which has a greatly reduced affinity for IGFBPs but acts as an agonist rather than a displacer [2], and with peptide-based inhibitors like IGFBP-LI, which have not been reported to exhibit such uniformly high affinity across all subtypes [3].

IGF-1 Signaling IGFBP Inhibition Protein Displacement

Restoration of Proteoglycan Synthesis in Osteoarthritis

In primary cultured human osteoarthritic chondrocytes, NBI-31772 hydrate (10 µM) combined with IGF-1 (30 ng/mL) increased proteoglycan synthesis by approximately 100% compared to control [1]. In stark contrast, the combination of the IGF-1 analog R3 IGF-1 (30 ng/mL), which has minimal IGFBP binding, with NBI-31772 hydrate did not produce a significant further increase, confirming that the compound's effect is dependent on displacing IGF-1 from IGFBPs rather than acting directly on the receptor [2].

Osteoarthritis Chondrocyte Anabolism Proteoglycan Synthesis

Delayed Neuroprotection in Ischemic Stroke

In a rat intraluminal suture middle cerebral artery occlusion (MCAO) model, intracerebroventricular (icv) administration of NBI-31772 hydrate (50 µg) at the time of occlusion reduced cortical infarct volume by 40% (P < 0.01) and brain swelling by 24% (P < 0.05) [1]. Critically, this neuroprotective effect was still observed when treatment was delayed up to 3 hours after the induction of ischemia, a clinically relevant time window . In a separate subtemporal MCAO model, NBI-31772 hydrate (100 µg) reduced total infarct size by 40% (P < 0.01), a magnitude comparable to that seen with direct IGF-I and IGF-II administration (37% and 38% reduction, respectively) [2].

Neuroprotection Cerebral Ischemia Stroke

Anxiolytic and Antidepressant-Like Effects

Intracerebroventricular (icv) administration of NBI-31772 hydrate (10-30 µg) in mice produced anxiolytic-like effects in the four-plate test, increasing the number of punished crossings [1]. In the elevated zero maze (EZM), NBI-31772 hydrate (0.3-10 µg) increased time spent in the open quadrant [2]. These behavioral effects were quantitatively similar to those produced by direct icv administration of IGF-I (0.1 µg in four-plate test; 0.3-1 µg in EZM) [3]. Furthermore, NBI-31772 hydrate (3-30 µg) decreased immobility time in the tail suspension test, indicative of antidepressant-like effects, mirroring the effect of IGF-I (10 µg) [4]. The effects of both compounds were blocked by the IGF-1 receptor antagonist JB1, confirming a shared downstream mechanism [5].

Anxiolytic Antidepressant Behavioral Pharmacology

IGFBP-3 Functional Antagonism

NBI-31772 hydrate inhibited the binding of 125I-labeled IGF-1 to IGFBP-3, the major IGFBP secreted by osteoarthritic cartilage, with nanomolar potency [1]. It completely antagonized the inhibitory effect of IGFBP-3 on IGF-1-dependent proteoglycan synthesis in rabbit chondrocytes [2]. This specific functional antagonism of IGFBP-3 is a key differentiator from broad-spectrum tyrosine kinase inhibitors or receptor antibodies that target downstream signaling without addressing the upstream sequestration of IGF-1.

IGFBP-3 Osteoarthritis Signal Restoration

NBI-31772 Hydrate: Key Applications


Osteoarthritis & Cartilage Repair Research

Use NBI-31772 hydrate as a chemical probe to study the role of IGFBP-3 sequestration in osteoarthritic chondrocytes. Its demonstrated ability to restore proteoglycan synthesis in human OA chondrocytes by ~100% (Evidence Item 2) makes it an essential tool for dissecting the contribution of extracellular IGF-1 sequestration to cartilage anabolic failure [1].

Preclinical Neuroprotection in Stroke

Employ NBI-31772 hydrate in rodent models of focal cerebral ischemia (MCAO) to evaluate neuroprotective strategies. Its in vivo efficacy in reducing cortical infarct volume by 40% when administered up to 3 hours post-occlusion (Evidence Item 3) provides a robust, translationally relevant endpoint for proof-of-concept studies [2].

Behavioral Pharmacology: Anxiolytic & Antidepressant Studies

Utilize NBI-31772 hydrate as an alternative to direct IGF-1 icv administration in mouse models of anxiety and depression. Its ability to recapitulate the behavioral effects of exogenous IGF-1 (Evidence Item 4) allows researchers to study the consequences of enhanced endogenous IGF-1 tone without the confounding variables of exogenous growth factor dosing [3].

Metabolic & Muscular Disease Drug Discovery

Deploy NBI-31772 hydrate as a reference compound or lead molecule in high-throughput screening (HTS) campaigns aimed at identifying novel IGFBP inhibitors for diabetes, muscle atrophy, or fatty liver disease, as outlined in recent patent applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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